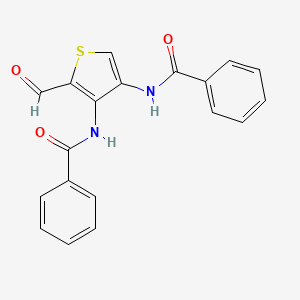![molecular formula C13H23LiSi2 B14410431 Lithium, [phenylbis(trimethylsilyl)methyl]- CAS No. 87739-08-0](/img/structure/B14410431.png)
Lithium, [phenylbis(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [phenylbis(trimethylsilyl)methyl]- is a specialized organolithium compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a phenyl group and two trimethylsilyl groups. The presence of these bulky trimethylsilyl groups imparts unique reactivity and stability characteristics to the compound, making it a valuable reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, [phenylbis(trimethylsilyl)methyl]- typically involves the reaction of phenylbis(trimethylsilyl)methyl chloride with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether to stabilize the reactive intermediates. The general reaction can be represented as follows: [ \text{PhC(SiMe}_3\text{)}_2\text{Cl} + 2 \text{Li} \rightarrow \text{PhC(SiMe}_3\text{)}_2\text{Li} + \text{LiCl} ]
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to handle the reactive lithium metal safely.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [phenylbis(trimethylsilyl)methyl]- undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Metalation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Substitution: The lithium atom can be replaced by other metals through transmetalation reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium, [phenylbis(trimethylsilyl)methyl]- include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Protic Solvents: For metalation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while metalation of a weak acid would produce a new organolithium compound.
Aplicaciones Científicas De Investigación
Lithium, [phenylbis(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which lithium, [phenylbis(trimethylsilyl)methyl]- exerts its effects involves the formation of highly reactive intermediates. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic reactions. The bulky trimethylsilyl groups help stabilize these intermediates, allowing for controlled reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyllithium: A simpler organolithium compound with a single methyl group.
Butyllithium: Another organolithium reagent commonly used in organic synthesis.
Phenyllithium: Similar to lithium, [phenylbis(trimethylsilyl)methyl]- but without the trimethylsilyl groups.
Uniqueness
Lithium, [phenylbis(trimethylsilyl)methyl]- is unique due to the presence of the bulky trimethylsilyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where controlled reactivity is essential.
Propiedades
Número CAS |
87739-08-0 |
|---|---|
Fórmula molecular |
C13H23LiSi2 |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
lithium;trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H23Si2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
Clave InChI |
ZGBGCDMJXNAREW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

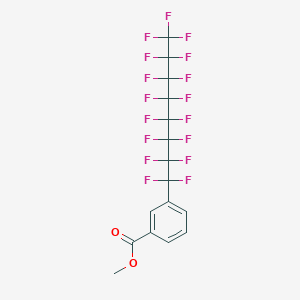
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
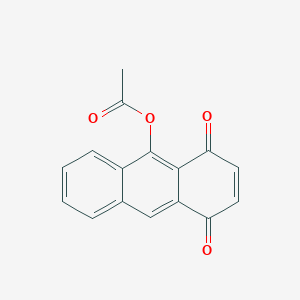
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
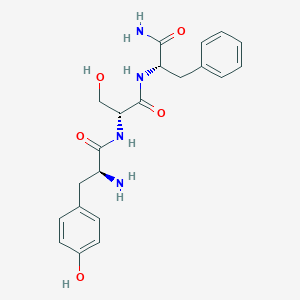
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
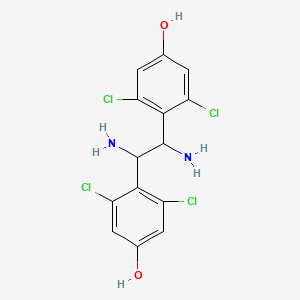
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)


